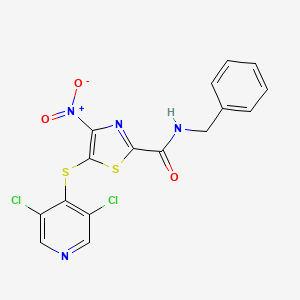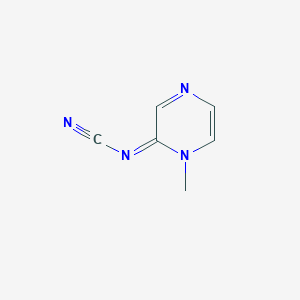
N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzyl group, a dichloropyridinyl moiety, a nitrothiazole ring, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.
Attachment of the Dichloropyridinyl Moiety: This step involves the coupling of the dichloropyridinyl group to the thiazole ring, typically using palladium-catalyzed cross-coupling reactions.
Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, often using amine precursors and coupling reagents.
Benzylation: The final step involves the benzylation of the compound, which can be achieved using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents such as hydrogen gas with palladium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyridinyl moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antidepressant, leveraging its unique structural features to interact with neurotransmitter systems.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter systems by inhibiting the reuptake of monoamines such as serotonin, dopamine, and norepinephrine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby exerting antidepressant effects. The compound may also interact with other molecular pathways, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide: shares similarities with other thiazole-based compounds and nitroaromatic compounds.
Thiazole Derivatives: Compounds with thiazole rings, such as thiamine (vitamin B1) and sulfathiazole, exhibit diverse biological activities.
Nitroaromatic Compounds: Nitrobenzene and nitrofurantoin are examples of nitroaromatic compounds with significant pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a thiazole ring, along with the dichloropyridinyl moiety, makes it a versatile compound for various applications in scientific research.
Eigenschaften
Molekularformel |
C16H10Cl2N4O3S2 |
|---|---|
Molekulargewicht |
441.3 g/mol |
IUPAC-Name |
N-benzyl-5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitro-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C16H10Cl2N4O3S2/c17-10-7-19-8-11(18)12(10)26-16-13(22(24)25)21-15(27-16)14(23)20-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,20,23) |
InChI-Schlüssel |
PGLZVHMNDJVUDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=C(S2)SC3=C(C=NC=C3Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)





